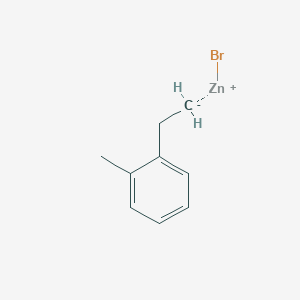
2-Methylphenethylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD07698734, also known as 2-Methylphenethylzinc bromide, is an organozinc compound widely used in organic synthesis. It is typically supplied as a 0.5 M solution in tetrahydrofuran. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylphenethylzinc bromide is synthesized through the reaction of 2-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is often monitored using techniques like gas chromatography to ensure consistency.
化学反応の分析
Types of Reactions: 2-Methylphenethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Solvents: Tetrahydrofuran is the most commonly used solvent due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often used to facilitate certain reactions.
Major Products: The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methylphenethylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 2-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Phenethylzinc bromide: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Benzylzinc bromide: Another similar compound with a benzyl group instead of a phenethyl group.
Allylzinc bromide: Contains an allyl group, offering different reactivity patterns.
Uniqueness: 2-Methylphenethylzinc bromide is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
特性
分子式 |
C9H11BrZn |
|---|---|
分子量 |
264.5 g/mol |
IUPAC名 |
bromozinc(1+);1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
RSZBZDQTTFSIOG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1C[CH2-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


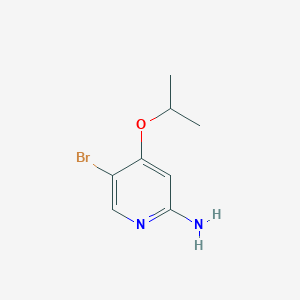

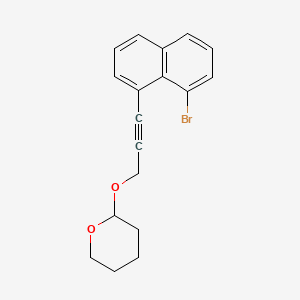
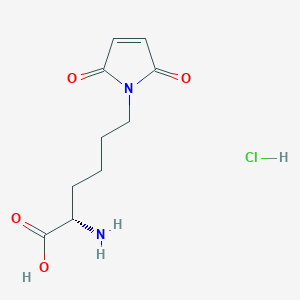


![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
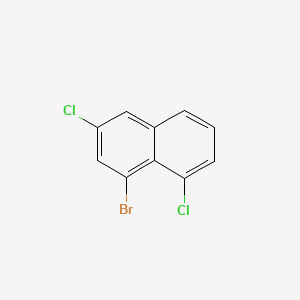
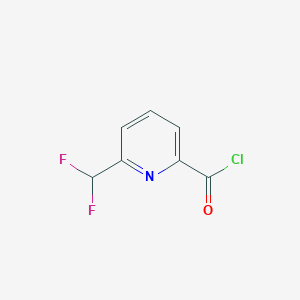
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)

